Substance P(1-4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

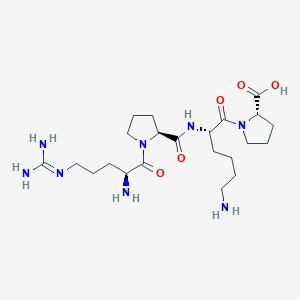

Substance P(1-4) is a tetrapeptide fragment derived from the N-terminal of Substance P, a neuropeptide belonging to the tachykinin family. Substance P is known for its role in pain perception and inflammatory processes. The tetrapeptide fragment, Substance P(1-4), retains some of the biological activities of the full-length peptide and is often used in research to study the specific functions of the N-terminal region.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Substance P(1-4) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added and coupled to the growing chain.

Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

While industrial production methods for Substance P(1-4) are not widely documented, large-scale peptide synthesis typically involves automated SPPS machines that can handle multiple synthesis cycles efficiently. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Substance P(1-4) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Substance P(1-4) has several scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and interaction with receptors.

Medicine: Explored for its potential therapeutic effects in pain management and inflammation.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

Substance P(1-4) exerts its effects by interacting with specific receptors, such as the neurokinin 1 receptor (NK1R). The binding of Substance P(1-4) to NK1R activates intracellular signaling pathways, leading to various biological responses, including pain perception and inflammation. The molecular targets and pathways involved include G-protein coupled receptor activation and downstream effectors like phospholipase C and protein kinase C.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Substance P: The full-length undecapeptide with broader biological activity.

Neurokinin A: Another tachykinin peptide with similar receptor interactions.

Neuropeptide Y: A peptide with overlapping functions in pain and inflammation.

Uniqueness

Substance P(1-4) is unique in its ability to selectively mimic the N-terminal region of Substance P, allowing researchers to dissect the specific contributions of this region to the overall activity of the peptide. This makes it a valuable tool for studying the structure-activity relationships and receptor interactions of tachykinin peptides.

Biologische Aktivität

Substance P (SP) is an undecapeptide that plays a significant role in various physiological processes, particularly in pain perception, inflammation, and immune responses. The fragment Substance P(1-4) is a biologically active derivative that retains some of the functional properties of the full-length peptide. This article explores the biological activity of Substance P(1-4), focusing on its mechanisms of action, effects on immune cells, and implications in various pathological conditions.

Overview of Substance P

Substance P is primarily known for its interaction with the neurokinin-1 receptor (NK1R), which is a G-protein coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems. The binding of SP to NK1R initiates several intracellular signaling pathways, including the activation of phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent cellular responses such as inflammation and pain modulation .

Substance P(1-4) acts through similar pathways as full-length SP but may exhibit distinct biological activities due to its shorter peptide chain. Research indicates that SP(1-4) can still bind to NK1R, although with different affinity and efficacy compared to the full-length peptide. This fragment has been shown to modulate immune cell functions, particularly in neutrophils and macrophages:

- Neutrophils : SP stimulates superoxide production and enhances phagocytic activity through NK1R-mediated pathways. Studies have demonstrated that SP(1-4) can induce a similar response, suggesting its potential role in acute inflammatory responses .

- Macrophages : In human monocytes, SP(1-4) has been observed to influence cytokine production and enhance chemotactic responses, indicating its involvement in immune regulation .

Biological Activity in Pain and Inflammation

Substance P(1-4) has been implicated in pain modulation. A study involving rats demonstrated that administration of SP reduced the threshold for pain perception, highlighting its role in nociception. The fragment was effective in promoting pain responses similar to those elicited by full-length substance P, albeit potentially through different receptor interactions or signaling pathways .

Research Findings

Several studies have explored the biological activity of Substance P(1-4), revealing important insights into its role in health and disease:

Case Study 1: Role in Wound Healing

A study reported that SP and its fragments, including SP(1-4), facilitate wound healing processes by promoting cellular migration and proliferation. In vitro experiments showed enhanced keratinocyte migration when treated with SP fragments, indicating their potential therapeutic application in tissue repair .

Case Study 2: Implications in Chronic Pain

In a clinical trial involving patients with chronic pain conditions, administration of NK1R antagonists showed a reduction in symptoms associated with elevated Substance P levels. This suggests that targeting SP signaling pathways could be beneficial for managing chronic pain syndromes .

Eigenschaften

Molekularformel |

C22H40N8O5 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

VTGZBKFUTINRBR-QAETUUGQSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.